

Step-by-Step Guide to Labeling Oligonucleotides with Cy3.5: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943

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Abstract

This document provides a comprehensive, step-by-step guide for the covalent labeling of amino-modified oligonucleotides with the fluorescent dye **Cy3.5**. Cyanine dyes, such as **Cy3.5**, are widely utilized in molecular biology and diagnostics for the non-radioactive detection of nucleic acids in a variety of applications including Fluorescence Resonance Energy Transfer (FRET), Fluorescence In Situ Hybridization (FISH), and microarray analysis.^{[1][2][3]} This protocol details the necessary reagents, the labeling reaction, and subsequent purification of the labeled oligonucleotide, along with methods for quantification. The provided workflows and data will enable researchers to reliably produce high-quality fluorescently labeled oligonucleotides for their specific research needs.

Introduction

The labeling of oligonucleotides with fluorescent dyes is a fundamental technique in modern life sciences research. **Cy3.5**, a bright, orange-red fluorescent dye, offers high quantum yield and photostability, making it an excellent choice for sensitive detection.^[1] The most common method for labeling oligonucleotides with cyanine dyes involves the use of an N-Hydroxysuccinimide (NHS) ester of the dye, which reacts efficiently with a primary amine group introduced on the oligonucleotide.^{[1][4][5]} This creates a stable amide bond, ensuring the

fluorescent label remains attached throughout experimental procedures.^[1] This application note provides a detailed protocol for labeling amino-modified oligonucleotides with **Cy3.5 NHS ester**.

Physicochemical and Spectral Properties of Cy3.5

A thorough understanding of the spectral properties of **Cy3.5** is crucial for experimental design and data interpretation. The key quantitative data for this fluorophore are summarized in the table below.

Property	Value
Excitation Maximum (λ_{ex})	~581 nm ^{[1][5]}
Emission Maximum (λ_{em})	~596 nm ^{[1][5]}
Extinction Coefficient (ϵ)	125,000 cm ⁻¹ M ⁻¹ ^{[1][6]}
Molecular Weight (NHS Ester)	~708 g/mol ^[7]
Stokes Shift	~15 nm ^[1]

Experimental Protocol: Labeling of Amino-Modified Oligonucleotides with Cy3.5 NHS Ester

This protocol is optimized for a 20-30 nmol scale labeling reaction.

Required Materials

- Amino-modified oligonucleotide
- Cy3.5 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)^{[1][4]}
- 0.1 M Sodium Bicarbonate or Sodium Borate Buffer (pH 8.5-9.0)^[1]
- Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)^[1]

- Microcentrifuge tubes
- Vortex mixer
- Aluminum foil

Reagent Preparation

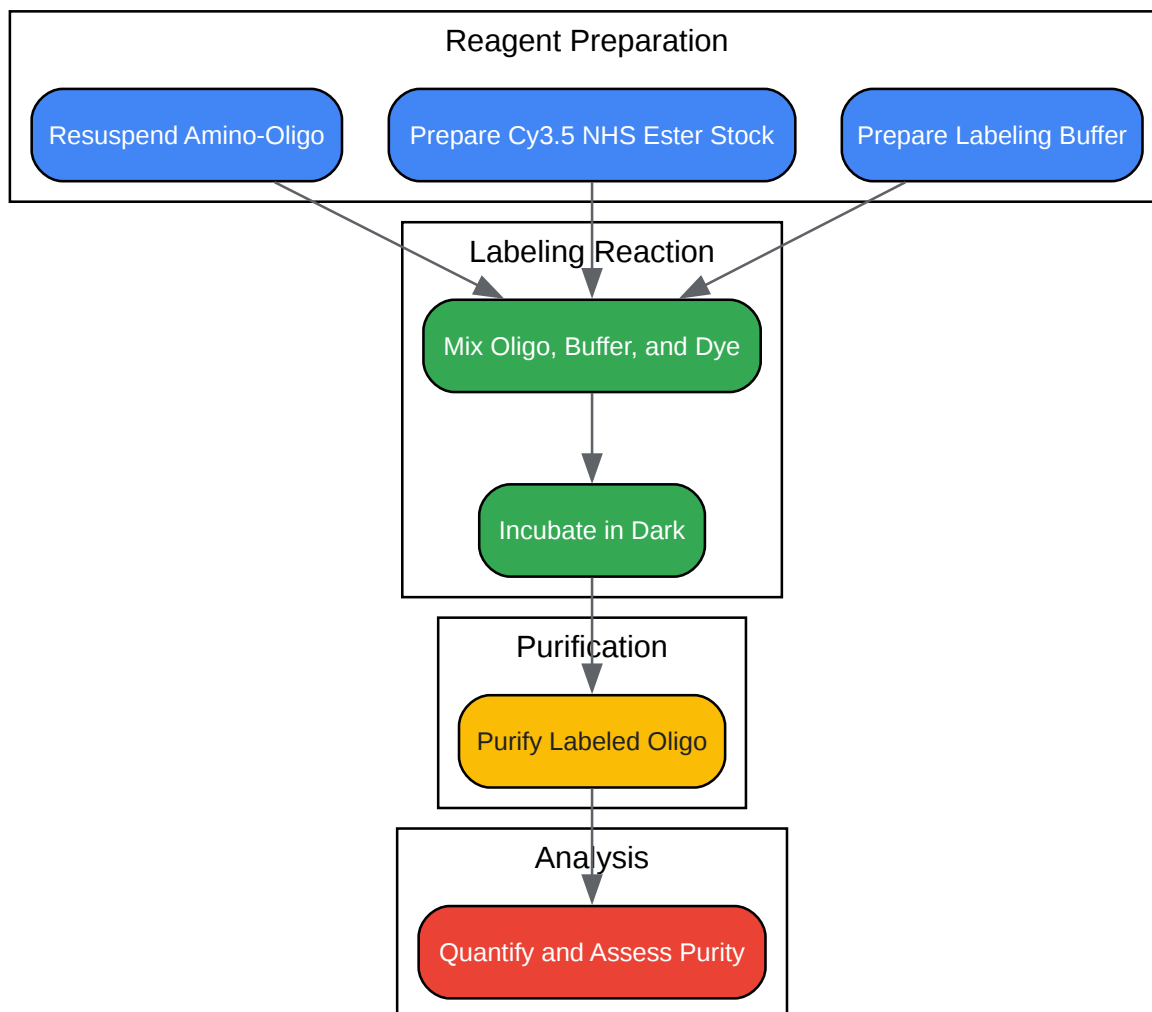
- Amino-Modified Oligonucleotide:
 - Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[\[1\]](#)
 - Crucial Note: Ensure the oligonucleotide solution is free from primary amine-containing buffers like Tris, as these will compete with the labeling reaction.[\[1\]](#) If necessary, purify the oligonucleotide by ethanol precipitation.[\[1\]](#)
- **Cy3.5 NHS Ester Stock Solution:**
 - Allow the vial of **Cy3.5 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[1\]](#)
 - Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[\[1\]](#)
 - This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[\[1\]](#)
- Labeling Buffer:
 - Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 - 9.0.[\[1\]](#) The basic pH is essential for the reaction between the NHS ester and the primary amine on the oligonucleotide.[\[1\]](#)

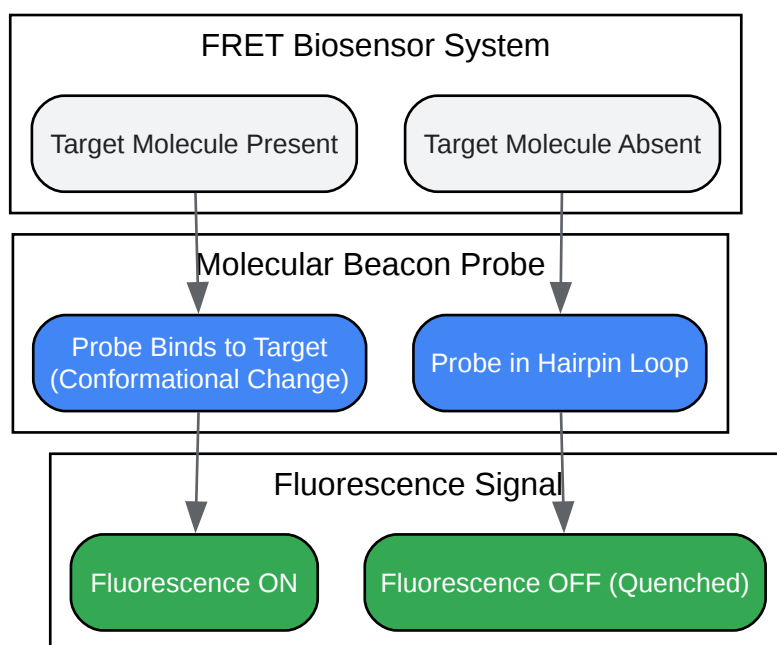
Labeling Reaction Procedure

- In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide.[\[1\]](#)
- Add the labeling buffer to a final volume of 200 μ L.[\[1\]](#)

- Add 20 μ L of the 10 mg/mL **Cy3.5** NHS ester stock solution to the oligonucleotide solution.[\[1\]](#)
- Vortex the reaction mixture gently.
- Incubate for 2-4 hours at room temperature in the dark.[\[1\]](#) It is recommended to wrap the tube in aluminum foil to prevent photobleaching.[\[1\]](#)
- (Optional) For potentially higher labeling efficiency, the reaction can be left overnight at 4°C.[\[1\]](#)

Workflow for Cy3.5 Labeling of Oligonucleotides





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